molecular formula C7H2BrF5O2S B6245457 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride CAS No. 2408973-22-6

6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B6245457
CAS No.: 2408973-22-6
M. Wt: 325.1
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It is a benzene ring (a six-carbon ring with alternating double bonds) with a bromo group (Br) at the 6th position, a fluoro group (F) at the 2nd position, and a trifluoromethyl group (CF3) at the 3rd position. The sulfonyl fluoride group (SO2F) is attached to the 1st position of the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo, fluoro, trifluoromethyl, and sulfonyl fluoride groups. These groups could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It would likely be a solid at room temperature, with a relatively high molecular weight .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if used in a chemical reaction, the sulfonyl fluoride group might act as a good leaving group, facilitating nucleophilic substitution reactions .

Safety and Hazards

As with many organic compounds, this compound could potentially pose safety hazards. It may cause skin and eye irritation, and it could be harmful if swallowed or inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride involves the introduction of a sulfonyl fluoride group onto a benzene ring that already contains a bromine and a fluorine atom. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "2-bromo-1-fluorobenzene", "trifluoromethylsulfonic anhydride", "potassium fluoride", "potassium carbonate", "acetonitrile", "sodium iodide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-bromo-1-fluorobenzene is treated with potassium fluoride in acetonitrile to yield 2-fluoro-1-bromobenzene.", "Step 2: 2-fluoro-1-bromobenzene is reacted with trifluoromethylsulfonic anhydride in the presence of potassium carbonate to form 2-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride.", "Step 3: 2-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride is then treated with sodium iodide in the presence of sulfuric acid to yield 2-fluoro-3-(trifluoromethyl)iodobenzene sulfonyl fluoride.", "Step 4: 2-fluoro-3-(trifluoromethyl)iodobenzene sulfonyl fluoride is reacted with sodium bicarbonate and sodium chloride in water to yield 6-bromo-2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride." ] }

2408973-22-6

Molecular Formula

C7H2BrF5O2S

Molecular Weight

325.1

Purity

95

Origin of Product

United States

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